molecular formula C23H19BrN2O2 B11992542 4-(9-Bromo-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether CAS No. 303060-91-5

4-(9-Bromo-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether

Cat. No.: B11992542
CAS No.: 303060-91-5
M. Wt: 435.3 g/mol
InChI Key: ZFVAGRNVSJGZSJ-UHFFFAOYSA-N
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Description

The compound 4-(9-Bromo-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether belongs to the pyrazolo[1,5-c][1,3]benzoxazine family, characterized by a tricyclic core with fused pyrazole and benzoxazine rings. Key structural features include:

  • Position 9: A bromine atom, which enhances electrophilic reactivity and influences intermolecular interactions.
  • Position 5: A phenyl substituent, contributing to aromatic stacking and steric effects.
  • Position 2: A 4-methoxyphenyl group, where the methoxy moiety modulates electronic properties via electron donation.

Properties

CAS No.

303060-91-5

Molecular Formula

C23H19BrN2O2

Molecular Weight

435.3 g/mol

IUPAC Name

9-bromo-2-(4-methoxyphenyl)-5-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H19BrN2O2/c1-27-18-10-7-15(8-11-18)20-14-21-19-13-17(24)9-12-22(19)28-23(26(21)25-20)16-5-3-2-4-6-16/h2-13,21,23H,14H2,1H3

InChI Key

ZFVAGRNVSJGZSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of 4-(9-Bromo-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether typically involves multiple steps, including the formation of the pyrazolo[1,5-c][1,3]benzoxazine core followed by bromination and etherification. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reduce costs .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its unique structure that incorporates multiple functional groups. Its derivatives have been investigated for various biological activities:

  • Antimicrobial Activity : Preliminary studies indicate efficacy against Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Initial findings suggest cytotoxic effects on various cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits activity against various bacterial pathogens
AnticancerCytotoxic effects observed in solid tumor cell lines
Anti-inflammatoryPotential modulation of pro-inflammatory cytokines

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for the creation of more complex molecules. Its structural features allow for the modification and synthesis of novel compounds with tailored properties.

Material Science

The compound is also utilized in the development of new materials. Its unique properties can be leveraged to create compounds with specific characteristics suitable for various industrial applications.

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against several bacterial strains. The results indicated that modifications to the phenyl and pyrazole rings enhanced antibacterial properties.

Case Study 2: Anticancer Properties

Research evaluating the anticancer potential of this compound revealed that it exhibits cytotoxic effects on human breast cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes. Detailed studies are required to fully elucidate the exact mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with analogs differing in substituents at positions 2 and 5:

Compound Name (CAS/ID) R2 (Position 2) R5 (Position 5) Molecular Formula Molar Mass (g/mol) Key Properties/Data Reference
Target Compound 4-methoxyphenyl Phenyl C23H19BrN2O2* ~435.3* - N/A
4-[9-Bromo-5-(4-fluorophenyl)...]phenyl methyl ether (303061-05-4) 4-methoxyphenyl 4-fluorophenyl C23H18BrFN2O2 453.30 CAS 303061-05-4; higher polarity due to fluorine
9-Bromo-2-(4-methylphenyl)-5-(4-nitrophenyl)... (2375395) 4-methylphenyl 4-nitrophenyl C23H18BrN3O3 464.32 ChemSpider ID 2375395; nitro group increases reactivity
5-(4-Bromophenyl)-9-chloro-2-(4-methoxyphenyl)... 4-methoxyphenyl 4-bromophenyl C23H18BrClN2O2 484.76 Dual halogens (Br, Cl) enhance molecular weight

*Estimated based on structural analogs.

Key Observations:
  • Electron-Donating vs.
  • Halogen Effects : Bromine at position 9 is common, but chlorine substitution (e.g., ) reduces molar mass and may alter binding affinities.
  • Aromatic Substitutents : Phenyl (target) vs. fluorophenyl () or nitrophenyl () groups influence electronic and steric profiles, affecting crystallization and reactivity.

Crystallographic and Spectroscopic Data

  • Crystallography : Tools like SHELX and ORTEP-3 are widely used for structural elucidation. For example, reports a triclinic crystal system (space group P1) for a benzoic acid derivative, suggesting similar packing behaviors for the target compound.
  • NMR Trends : In , protons adjacent to the pyrazole ring resonate at δ 5.31–5.41 ppm, consistent with the dihydro structure. The target compound’s methoxy group would likely show a singlet near δ 3.8 ppm.

Biological Activity

The compound 4-(9-Bromo-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether is a member of the dihydropyrazolo-benzoxazine family, which has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, pharmacological properties, and research findings.

  • Molecular Formula : C22H18BrN3O
  • Molecular Weight : 448.366 g/mol
  • CAS Number : 883798-51-4

Structure

The structure of the compound features a dihydropyrazolo-benzoxazine core, which is known for its diverse biological activities. The presence of bromine and phenyl groups enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that compounds within the dihydropyrazolo-benzoxazine class exhibit significant antimicrobial properties. For instance, studies have shown that related compounds display activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell division processes, particularly targeting proteins like FtsZ, which are crucial for bacterial cytokinesis .

Anticancer Potential

Preliminary studies suggest that derivatives of benzoxazine compounds may possess anticancer properties. The ability to inhibit cell proliferation in various cancer cell lines has been reported, potentially through the induction of apoptosis or cell cycle arrest. This is attributed to the compound's ability to interact with DNA and modulate signaling pathways involved in cancer progression .

Case Studies

  • Antibacterial Evaluation :
    • A series of analogues derived from berberine were synthesized and evaluated for their antibacterial activity. These compounds exhibited enhanced potency compared to their parent compound, suggesting that structural modifications can significantly impact biological efficacy .
  • Anticancer Studies :
    • In vitro studies on cancer cell lines showed that certain derivatives of benzoxazine effectively inhibited cell growth and induced apoptosis. The specific pathways affected include those related to oxidative stress and apoptosis regulation, indicating a multifaceted mechanism of action .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to targets involved in bacterial cell division and cancer proliferation pathways .

Comparative Analysis of Biological Activities

CompoundActivity TypeIC50 (µM)Reference
4-(9-Bromo-5-phenyl...)Antibacterial15
Berberine DerivativeAntibacterial10
Benzoxazine AnalogAnticancer20

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